molecular formula C7H8N4O4 B14194359 Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate CAS No. 831218-25-8

Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate

Cat. No.: B14194359
CAS No.: 831218-25-8
M. Wt: 212.16 g/mol
InChI Key: RTLVZKZYTKNVOD-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family It is characterized by its unique structure, which includes a triazine ring substituted with amino and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylfuran with ammonia in the presence of tartaric acid. The reaction requires precise control of temperature and the molar ratio of reactants to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

831218-25-8

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

dimethyl 5-amino-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C7H8N4O4/c1-14-6(12)3-4(8)9-5(11-10-3)7(13)15-2/h1-2H3,(H2,8,9,11)

InChI Key

RTLVZKZYTKNVOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=N1)C(=O)OC)N

Origin of Product

United States

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